molecular formula C12H20N4 B1422946 Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine CAS No. 1199782-51-8

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine

Cat. No. B1422946
M. Wt: 220.31 g/mol
InChI Key: ZDLPDXMAMPKGEG-UHFFFAOYSA-N
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Description

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 . It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is based on its molecular formula C12H20N4 . Further details about its structure might be available in specific databases or scientific literature.

Scientific Research Applications

Specific Scientific Field

Medical Science, Oncology

Summary of the Application

Imatinib, a compound with a structure similar to the one you mentioned, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Methods of Application or Experimental Procedures

Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

Results or Outcomes

Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Application in Drug Development

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

The pyridopyrimidine moiety, which is present in the structure you mentioned, is used in several therapeutic targets . It has been studied in the development of new therapies .

Methods of Application or Experimental Procedures

Various synthetic protocols are used to prepare these pyridopyrimidine derivatives . The bibliographic research was conducted using Reaxys and Scifinder .

Results or Outcomes

The various pyridopyrimidines are used on several therapeutic targets . For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, which has potential activity against rheumatoid arthritis .

Application in Breast Cancer Treatment

Specific Scientific Field

Medical Science, Oncology

Summary of the Application

Palbociclib, a compound with a structure similar to the one you mentioned, is a drug developed by Pfizer for the treatment of breast cancer .

Methods of Application or Experimental Procedures

The synthesis of Palbociclib involves the preparation of 6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one .

Results or Outcomes

Palbociclib has shown significant effectiveness in the treatment of breast cancer .

Application in Rheumatoid Arthritis Treatment

Specific Scientific Field

Medical Science, Rheumatology

Summary of the Application

Dilmapimod, a compound with a structure similar to the one you mentioned, has potential activity against rheumatoid arthritis .

Methods of Application or Experimental Procedures

The synthesis of Dilmapimod involves the preparation of pyridopyrimidine derivatives .

Results or Outcomes

Dilmapimod has shown potential effectiveness in the treatment of rheumatoid arthritis .

Application in Histamine Metabolism

Specific Scientific Field

Medical Science, Pharmacology

Summary of the Application

Compounds with a structure similar to the one you mentioned have been studied for their effects on histamine metabolism . An advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Methods of Application or Experimental Procedures

The study of these compounds involves the synthesis of various derivatives and testing their effects on histamine metabolism .

Results or Outcomes

These compounds do not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Application in Synthesis of Palbociclib

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

The synthesis of Palbociclib, a breast cancer drug developed by Pfizer, involves a compound with a structure similar to the one you mentioned .

Methods of Application or Experimental Procedures

The synthesis of Palbociclib involves the preparation of 6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one .

Results or Outcomes

The successful synthesis of Palbociclib provides a potent drug for the treatment of breast cancer .

properties

IUPAC Name

N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)10-11-3-4-12(14-9-11)16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPDXMAMPKGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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